13-Hydroxyeicosatetraenoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H32O3 |
|---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
13-hydroxyicosa-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-10-13-16-19(21)17-14-11-8-6-5-7-9-12-15-18-20(22)23/h5-9,12,15,18-19,21H,2-4,10-11,13-14,16-17H2,1H3,(H,22,23) |
InChI Key |
ZFQJWJBAMZFZQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(CCCC=CC=CC=CC=CC(=O)O)O |
Synonyms |
13-HETE 13-hydroxyeicosatetraenoic acid 13-hydroxyeicosatetraenoic acid, (S)-(all-Z)-isome |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of 13 Hydroxyeicosatetraenoic Acid
Precursor Substrates and Enzymatic Origin of 13-Hydroxyeicosatetraenoic Acid
The production of 13-HETE is primarily initiated from the metabolism of specific 20-carbon polyunsaturated fatty acids.
Arachidonic acid (AA), a 20-carbon omega-6 polyunsaturated fatty acid, is the principal precursor for the biosynthesis of a wide array of eicosanoids, including 13-HETE. nih.govresearchgate.net Liberated from cell membrane phospholipids (B1166683) by the action of phospholipase A2, arachidonic acid becomes available for oxygenation by several enzyme systems. researchgate.net The metabolism of arachidonic acid can lead to the formation of various hydroxyeicosatetraenoic acids (HETEs), with the position of the hydroxyl group determining the specific isomer. nih.gov 13-HETE is one such metabolite, characterized by a hydroxy group at the 13th carbon position. nih.gov
Linoleic acid, an 18-carbon omega-6 polyunsaturated fatty acid, is a precursor to the structurally similar compound 13-hydroxyoctadecadienoic acid (13-HODE). wikipedia.orghmdb.ca While not a direct precursor to the 20-carbon 13-HETE, the enzymatic pathways that metabolize linoleic acid to 13-HODE are often the same ones that convert arachidonic acid to 13-HETE. researchgate.netnih.gov For instance, the enzyme 15-lipoxygenase-1, which is a key enzyme in 13-HETE synthesis, actually shows a preference for linoleic acid as a substrate to produce 13-HODE. wikipedia.org This shared metabolic machinery highlights the interconnectedness of hydroxy fatty acid production.
Key Enzyme Systems Involved in this compound Formation
The conversion of arachidonic acid to 13-HETE is not exclusive to a single enzyme but is catalyzed by several distinct enzyme systems, each with its own specific mechanism and cellular location.
The primary enzymatic route for the synthesis of 13-HETE is through the lipoxygenase (LOX) pathway, specifically involving the enzyme 15-lipoxygenase-1 (15-LOX-1), also known as ALOX15. nih.govresearchgate.net This enzyme catalyzes the insertion of molecular oxygen into arachidonic acid to form an intermediate, 15-hydroperoxyeicosatetraenoic acid (15-HpETE). researchgate.net This unstable hydroperoxy intermediate is then rapidly reduced by cellular peroxidases to the more stable 13-HETE. nih.gov While named 15-lipoxygenase for its primary action on arachidonic acid leading to 15-HETE, this enzyme also metabolizes linoleic acid to 13-HODE. wikipedia.orgbiorxiv.org
| Enzyme System | Key Enzyme | Precursor Substrate | Intermediate Product | Final Product |
|---|---|---|---|---|
| Lipoxygenase | 15-Lipoxygenase-1 (15-LOX-1/ALOX15) | Arachidonic Acid | 15-Hydroperoxyeicosatetraenoic acid (15-HpETE) | This compound (13-HETE) |
| Cytochrome P450 Monooxygenase | CYP1A2, CYP2C8, CYP2C9 | Arachidonic Acid | Epoxyeicosatrienoic acids (EETs) / Direct hydroxylation | This compound (13-HETE) |
| Prostaglandin (B15479496) H Synthase | Cyclooxygenase (COX) | Arachidonic Acid | Prostaglandin G2 (PGG2) -> Prostaglandin H2 (PGH2) | Contributes to HETE formation |
Prostaglandin H synthase (PGHS), also known as cyclooxygenase (COX), is the key enzyme in the biosynthesis of prostaglandins (B1171923). ufp.ptnih.gov The enzyme has two isoforms, COX-1 and COX-2. tesisenred.net While its primary role is to convert arachidonic acid into prostaglandin H2 (PGH2), the initial reaction involves the formation of a hydroperoxy intermediate, prostaglandin G2 (PGG2). ufp.pt Under certain conditions, the COX pathway can also contribute to the formation of HETEs, although this is generally considered a minor pathway for 13-HETE synthesis compared to the lipoxygenase and cytochrome P450 systems. nih.govresearchgate.net
| Enzyme | Primary Substrate | Primary Product | Related Substrate | Related Product |
|---|---|---|---|---|
| 15-Lipoxygenase-1 (15-LOX-1/ALOX15) | Arachidonic Acid | 15-HpETE -> 13-HETE | Linoleic Acid | 13-HpODE -> 13-HODE |
| Cytochrome P450 (e.g., CYP2C9) | Arachidonic Acid | Various EETs and HETEs (including 13-HETE) | Linoleic Acid | 9-HODE and 13-HODE |
| Prostaglandin H Synthase (COX) | Arachidonic Acid | PGG2 -> PGH2 | Linoleic Acid | 9-HODE and 13-HODE |
Intermediate Metabolites and Downstream Conversions of this compound
The metabolic fate of this compound (13-HETE) is complex, involving several key pathways that lead to a variety of biologically active molecules. These pathways include the initial formation from hydroperoxy intermediates, oxidation to form oxo-derivatives, and structural rearrangements into other HETE isomers.
Hydroperoxyeicosatetraenoic Acid (HpETE) Intermediates
The biosynthesis of HETEs, including 13-HETE, originates from the oxygenation of arachidonic acid. This initial step is catalyzed by enzymes such as lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450 (CYP450) enzymes. nih.govnih.gov These enzymes introduce an oxygen molecule into the arachidonic acid backbone to form unstable hydroperoxy intermediates known as hydroperoxyeicosatetraenoic acids (HpETEs). nih.govnih.gov
While lipoxygenases and cyclooxygenases are primary sources for many HETE isomers like 5-HETE, 12-HETE, and 15-HETE, the formation of 13-HETE is notably a product of CYP450-mediated reactions. nih.govnih.gov Specifically, liver microsomes and various cytochrome P450 enzymes hydroxylate the bisallylic carbons of arachidonic acid to produce 7-HETE, 10-HETE, and 13-HETE. nih.govnih.gov The initial products of CYP450 reactions are typically hydroxy-fatty acids (HETEs), formed by the introduction of a single oxygen atom, rather than the hydroperoxy-fatty acids (HpETEs) generated by LOX and COX pathways. nih.gov However, HpETEs are the requisite precursors for HETEs in the LOX and COX pathways, where they are subsequently reduced by peroxidases to the more stable HETE molecules. nih.gov
Table 1: Key Enzymes in the Initial Oxygenation of Arachidonic Acid
| Enzyme Family | Primary Products | Intermediate |
| Lipoxygenases (LOX) | 5-HETE, 12-HETE, 15-HETE | HpETEs |
| Cyclooxygenases (COX) | Prostaglandins, 11-HETE, 15-HETE | HpETEs |
| Cytochrome P450 (CYP) | 7-HETE, 10-HETE, 13-HETE, 20-HETE | HETEs |
Formation of Oxoeicosatetraenoic Acids (oxo-ETEs) from HETEs
Hydroxyeicosatetraenoic acids can undergo further metabolism through oxidation of their hydroxyl group to form oxoeicosatetraenoic acids (oxo-ETEs), also known as keto-ETEs. nih.gov This conversion is catalyzed by regioselective, NAD⁺ or NADP⁺-dependent dehydrogenases. nih.gov For instance, 5-HETE is oxidized by 5-hydroxyeicosanoid dehydrogenase to form the potent inflammatory mediator 5-oxo-ETE. nih.govresearchgate.net Similarly, 15-HETE is a substrate for 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which converts it to 15-oxo-ETE. nih.govnih.gov
A cytosolic NAD⁺-dependent dehydrogenase has been identified that converts 13S-hydroxy-9,11-octadecadienoic acid (13S-HODE) to its corresponding 13-oxo derivative. nih.gov This enzyme also demonstrates activity towards 15S-HETE and, to a lesser degree, 12S-HETE, suggesting that a similar enzymatic pathway is responsible for the oxidation of 13-HETE to 13-oxo-ETE. nih.gov Oxo-ETEs can also be formed directly from HpETE intermediates, either non-enzymatically or through the action of certain cytochrome P450 isoforms. nih.gov
Table 2: Conversion of HETEs to Oxo-ETEs
| HETE Substrate | Enzyme (Example) | Oxo-ETE Product |
| 5S-HETE | 5-hydroxyeicosanoid dehydrogenase | 5-oxo-ETE |
| 12S-HETE | 12-HEDH | 12-oxo-ETE |
| 15S-HETE | 15-hydroxyprostaglandin dehydrogenase (15-PGDH) | 15-oxo-ETE |
| 13S-HETE | 13-hydroxyoctadecadienoic acid dehydrogenase (putative) | 13-oxo-ETE |
Rearrangement and Isomerization Pathways
The bis-allylic HETEs, a group that includes 13-HETE, 7-HETE, and 10-HETE, are chemically unstable, particularly under mild acidic conditions (e.g., 1% acetic acid). nih.govnih.gov This instability leads to a non-enzymatic rearrangement of the molecule's structure, converting the bis-allylic HETE into more stable conjugated diene-containing HETE isomers. nih.govnih.gov
In this acid-catalyzed rearrangement, 13-HETE can give rise to both 11-HETE and 15-HETE. nih.govnih.gov Studies using isotopically labeled [18O]13-HETE have shown that this rearrangement occurs with a significant retention (69%) of the labeled oxygen in the resulting 11-HETE and 15-HETE products. nih.gov Furthermore, the process demonstrates partial retention of chirality, indicating a structured chemical transformation rather than a random process. nih.gov This rearrangement represents a significant metabolic pathway for this class of cytochrome P450-derived arachidonic acid metabolites. nih.gov
Table 3: Acid-Catalyzed Rearrangement of 13-HETE
| Starting Metabolite | Condition | Rearrangement Products |
| 13-HETE | Mild Acid (e.g., 1% Acetic Acid) | 11-HETE, 15-HETE |
Molecular Mechanisms and Cellular Signaling Modulated by 13 Hydroxyeicosatetraenoic Acid
Receptor Interactions and Ligand Affinities of 13-Hydroxyeicosatetraenoic Acid
13-HOTE's biological activities are initiated by its binding to specific cellular receptors. These interactions can trigger a cascade of downstream events that ultimately alter cellular function. The primary receptors and their affinities for 13-HOTE are discussed below.
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism
Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. nih.govnih.gov Upon activation by a ligand, PPARγ forms a heterodimer with the retinoid X receptor (RXR), binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs), and regulates the transcription of target genes involved in adipogenesis, glucose metabolism, and inflammation. nih.govnih.govnih.gov
Research has identified 13-HOTE as an endogenous ligand and agonist for PPARγ. nih.gov Studies comparing various isomers of hydroxyoctadecadienoic acids (HODEs) have shown that 13-HODE isomers can directly bind to the ligand-binding domain (LBD) of PPARγ and significantly increase its transcriptional activity. nih.gov While its metabolite, 13-oxo-octadecadienoic acid (13-Oxo-ODE), demonstrates even more potent anti-inflammatory effects through PPARγ activation, 13-HODE itself is recognized as a key natural activator of this receptor. nih.gov The activation of PPARγ by 13-HOTE is a critical mechanism by which this lipid mediator influences gene expression and cellular differentiation. nih.govdovepress.com
Table 1: PPARγ Agonist Activity of HODE Isomers This table summarizes the relative ability of different HODE isomers to activate PPARγ-mediated gene transcription, based on data from dual-luciferase reporter assays. Activity is shown as a fold change relative to a negative control.
| Compound | Concentration (µM) | PPARγ Agonist Activity (Fold Change vs. Control) | Source |
|---|---|---|---|
| 13(S)-HODE | 30 | ~2.5 | nih.gov |
| 13(R)-HODE | 30 | ~2.0 | nih.gov |
| 9(S)-HODE | 30 | ~1.0 (no significant increase) | nih.gov |
| 10(Z,E)-HODE | 30 | ~3.0 | nih.gov |
| Rosiglitazone (Control) | - | >4.0 | nih.gov |
Exploration of Potential G Protein-Coupled Receptor (GPCR) Interactions
Beyond nuclear receptors, there is evidence suggesting that 13-HOTE may signal through G protein-coupled receptors (GPCRs). GPCRs are a large family of transmembrane receptors that detect molecules outside the cell and activate internal signal transduction pathways. nih.govcreative-biolabs.com
Influence on Cell Adhesion Molecule Receptors
Cell adhesion molecules (CAMs) are proteins located on the cell surface involved in binding with other cells or with the extracellular matrix. wikipedia.orgethz.ch These molecules, including integrins and members of the immunoglobulin superfamily like ICAM-1 and VCAM-1, are critical for immune responses and inflammation. nih.govnih.govmdpi.com
Research has shown that 13-HOTE can modulate the expression of these molecules on endothelial cells. Specifically, 13-HOTE has been identified as a potent inducer of Intercellular Adhesion Molecule-1 (ICAM-1). uky.edu This upregulation of ICAM-1 can facilitate the adhesion of leukocytes to the endothelium, a key step in the inflammatory process. nih.govelsevierpure.com Interestingly, the effect of HOTE isomers appears to be specific; while 13-HOTE induces ICAM-1, its hydroperoxy precursor (13-HPODE) is less effective and does not induce Vascular Cell Adhesion Molecule-1 (VCAM-1). uky.edu This selective regulation of adhesion molecules highlights a specific role for 13-HOTE in directing inflammatory cell interactions.
Table 2: Modulation of Endothelial Adhesion Molecule Expression This table outlines the observed effects of 13-HOTE and its precursor on the expression of key cell adhesion molecules on human umbilical vein endothelial cells (HUVEC).
| Compound | Adhesion Molecule | Effect on Expression | Source |
|---|---|---|---|
| 13-HODE | ICAM-1 | Induces expression | uky.edu |
| 13-HPODE | ICAM-1 | Induces expression (less potent than 13-HODE) | uky.edu |
| 13-HPODE | VCAM-1 | No induction observed | uky.edu |
| 13-HPODE | E-Selectin | No induction observed | uky.edu |
Intracellular Signal Transduction Cascades Affected by this compound
Upon binding to its receptors, 13-HOTE modulates several intracellular signaling pathways. These cascades are central to translating the external signal into a specific cellular response.
Protein Kinase C (PKC) Pathway Modulation
The Protein Kinase C (PKC) family of serine/threonine kinases is a crucial component of cellular signal transduction, regulating processes like cell growth, differentiation, and apoptosis. nih.govmdpi.com PKC enzymes are typically activated by second messengers such as diacylglycerol (DAG) and intracellular calcium. nih.govmdpi.com
The influence of 13-HOTE on the PKC pathway is complex and appears to be inhibitory in certain contexts. In melanoma cells, the related lipid 12(S)-HETE induces the translocation of PKC-alpha to the plasma membrane, an event that leads to increased cell adhesion. nih.gov However, 13(S)-HODE was found to inhibit this 12(S)-HETE-induced PKC-alpha translocation and the subsequent increase in cell adhesion. nih.govnih.gov The proposed mechanism involves a G-protein-linked receptor that, when activated by 12(S)-HETE, stimulates phospholipase C to produce DAG and inositol (B14025) trisphosphate. 13(S)-HODE appears to block this initial step, thereby preventing the generation of the second messengers required for PKC activation. nih.gov This antagonistic relationship suggests that the balance between different HOTE isomers can finely tune PKC-dependent signaling.
Table 3: Comparative Effects of HETE/HODE Isomers on the PKC Pathway in B16a Melanoma Cells
| Stimulus | Effect on PKC-alpha Translocation | Effect on Cell Adhesion | Underlying Mechanism | Source |
|---|---|---|---|---|
| 12(S)-HETE | Induces translocation to membrane | Enhances adhesion | Stimulates hydrolysis of inositol phospholipids (B1166683) | nih.govnih.gov |
| 13(S)-HODE | Inhibits 12(S)-HETE-induced translocation | Inhibits 12(S)-HETE-enhanced adhesion | Blocks 12(S)-HETE-induced second messenger burst | nih.govnih.gov |
Mitogen-Activated Protein Kinase (MAPK/ERK) Signaling Crosstalk
The Mitogen-Activated Protein Kinase (MAPK) cascades are key signaling pathways that convert extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, and stress responses. nih.govfrontiersin.org The ERK (extracellular signal-regulated kinase) pathway is one of the most well-characterized MAPK cascades, often initiated by growth factors and leading to the activation of transcription factors. youtube.com
Direct studies specifically detailing the modulation of the MAPK/ERK pathway by 13-HOTE are limited. However, significant crosstalk exists between the PKC and MAPK/ERK signaling pathways. nih.govprinceton.edu PKC activation can lead to the subsequent activation of the Raf-MEK-ERK cascade, a core component of the MAPK pathway. youtube.comnih.gov Given that 13-HOTE can inhibit PKC activation in some cellular systems, it is plausible that it indirectly downregulates MAPK/ERK signaling in those contexts. nih.gov By preventing the PKC-mediated phosphorylation of upstream activators of the ERK pathway, 13-HOTE could function as a negative regulator of this pro-proliferative cascade. This represents a critical point of crosstalk where the balance of lipid mediators can influence major signaling networks that determine cell fate. frontiersin.org
Phosphoinositide 3-Kinase (PI3K)-Akt-mTOR-S6K1 Axis (contextual to HETEs)
The Phosphoinositide 3-Kinase (PI3K)-Akt-mammalian Target of Rapamycin (B549165) (mTOR) signaling pathway is a crucial intracellular cascade that governs essential cellular functions, including growth, proliferation, survival, and metabolism. nih.govnih.gov While direct studies extensively detailing the specific interaction of this compound (13-HETE) with the PI3K-Akt-mTOR-S6K1 axis are limited, research on other hydroxyeicosatetraenoic acids (HETEs), such as 15(S)-HETE, provides significant insight into how this class of lipid mediators can modulate this pathway.
The pathway is initiated by the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). This second messenger recruits Akt to the plasma membrane, where it is activated through phosphorylation by PDK1 and mTOR Complex 2 (mTORC2). frontiersin.orgmdpi.comwebmd.com Activated Akt proceeds to phosphorylate a multitude of downstream targets, including the mTOR Complex 1 (mTORC1). mTORC1, a central regulator of cell growth and protein synthesis, subsequently phosphorylates its downstream effectors, S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), to promote protein translation. frontiersin.org
Studies on the related compound 15(S)-HETE have demonstrated its capacity to stimulate angiogenesis by activating the PI3K-Akt-mTOR-S6K1 signaling cascade in human dermal microvascular endothelial cells. This activation was shown to be sequential, with inhibitors of PI3K blocking the phosphorylation of both Akt and S6K1, while the mTOR inhibitor rapamycin only suppressed S6K1 phosphorylation. These findings underscore the potential for HETEs to utilize this pathway to drive significant cellular processes like angiogenesis. Given the structural similarities among HETEs, it is plausible that 13-HETE could exert influence on the PI3K-Akt-mTOR-S6K1 axis, although specific research is required to confirm this.
| Component | Function in the Pathway | Reference |
| PI3K | Phosphorylates PIP2 to create PIP3, initiating the cascade. | mdpi.com |
| Akt | Recruited by PIP3; phosphorylates and activates mTORC1. | nih.govfrontiersin.org |
| mTORC1 | Integrates signals to control protein synthesis. | nih.govfrontiersin.org |
| S6K1 | Downstream of mTORC1; promotes protein translation and cell growth. | nih.govfrontiersin.org |
Nuclear Factor-kappa B (NF-κB) Pathway Regulation
The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating immune and inflammatory responses, cell proliferation, and survival. nih.govdovepress.com In resting cells, NF-κB proteins are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. nih.gov Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This process unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes. nih.govnih.gov
While direct evidence detailing the specific regulation of the NF-κB pathway by 13-HETE is not extensively documented, studies on other HETE isomers provide a strong basis for its potential involvement. For instance, research has shown that 12(S)-HETE can activate NF-κB. This suggests that HETEs as a class of molecules can engage with signaling components that lead to the activation of this critical inflammatory pathway. The dysregulation of NF-κB signaling is implicated in numerous diseases, including cancer and chronic inflammatory conditions. nih.govnih.gov The activation of NF-κB by lipid mediators like HETEs can, therefore, have significant pathological consequences by promoting the expression of pro-inflammatory cytokines, adhesion molecules, and enzymes that contribute to tissue remodeling and disease progression. Further investigation is needed to elucidate the precise role of 13-HETE in modulating NF-κB signaling.
| Stimulus/Molecule | Role in NF-κB Pathway | Potential Effect | Reference |
| Various Stimuli | Activate the IKK complex. | Initiates NF-κB activation. | nih.gov |
| IκBα | Sequesters NF-κB in the cytoplasm. | Keeps NF-κB in an inactive state. | nih.gov |
| IKK Complex | Phosphorylates IκBα. | Marks IκBα for degradation. | nih.gov |
| NF-κB | Translocates to the nucleus. | Activates target gene transcription. | nih.gov |
| 12(S)-HETE | Activates NF-κB (contextual example). | Promotes inflammatory gene expression. | tandfonline.com |
Impact on Gene Expression and Protein Regulation by this compound
Modulation of Transcription Factor Activity (e.g., Specificity Protein-1 (Sp-1))
Specificity Protein-1 (Sp1) is a ubiquitously expressed transcription factor that belongs to the Sp/KLF family. nih.gov It binds to GC-rich sequences (GC boxes) in the promoter regions of a vast number of genes, thereby playing a critical role in the regulation of diverse cellular processes, including cell growth, differentiation, apoptosis, and angiogenesis. nih.gov The activity of Sp1 is regulated by various post-translational modifications, such as phosphorylation, glycosylation, and acetylation, which can influence its DNA binding affinity and transcriptional activity. nih.gov
Direct studies on the modulation of Sp1 activity by 13-HETE are scarce. However, research on related lipid mediators provides a framework for potential mechanisms. For example, studies have shown that 12(S)-HETE and 13(S)-hydroxyoctadecadienoic acid [13(S)-HODE] can regulate Protein Kinase C-alpha (PKC-α). nih.gov PKC is a known kinase that can phosphorylate Sp1, thereby modulating its transcriptional activity. Specifically, 12(S)-HETE was found to induce the translocation of PKC-α, an effect that was inhibited by 13(S)-HODE. nih.gov This suggests that lipid mediators can influence Sp1 activity through upstream signaling kinases. Given that Sp1 regulates genes involved in critical cardiovascular and cancer-related pathological processes, any modulation by 13-HETE could have significant biological implications. nih.gov Further research is necessary to establish a direct link between 13-HETE and the regulation of Sp1 activity.
| Factor | Function | Relevance to Sp1 | Reference |
| Specificity Protein 1 (Sp1) | Transcription factor binding to GC-rich promoters. | Regulates a wide array of cellular genes. | nih.gov |
| Protein Kinase C (PKC) | Serine/threonine kinase. | Can phosphorylate and modulate Sp1 activity. | nih.gov |
| 12(S)-HETE | Eicosanoid. | Induces PKC-α translocation (contextual). | nih.gov |
| 13(S)-HODE | Octadecanoid. | Inhibits 12(S)-HETE-induced PKC-α effects (contextual). | nih.gov |
Regulation of Specific Protein Expression (e.g., MUC5AC, Matrix Metallopeptidase 9 (MMP-9))
The expression of specific proteins is a tightly controlled process that can be influenced by extracellular signaling molecules like 13-HETE. Two such proteins with significant roles in pathology are MUC5AC and Matrix Metallopeptidase 9 (MMP-9).
MUC5AC: MUC5AC is a major gel-forming mucin that is highly expressed in the goblet cells of the airway epithelium. researchgate.netnih.gov Its overproduction is a hallmark of chronic inflammatory airway diseases, such as asthma and chronic obstructive pulmonary disease (COPD), leading to mucus hypersecretion and airway obstruction. researchgate.netmdpi.com The expression of MUC5AC is known to be upregulated by the cytokine Interleukin-13 (IL-13). researchgate.netnih.gov While a direct regulatory role for 13-HETE on MUC5AC has not been clearly established, studies have shown that the IL-13-induced expression of MUC5AC in human bronchial epithelial cells is enhanced by the presence of 15-HETE, a product of the 15-lipoxygenase (15-LO) pathway. researchgate.netmdpi.com Inhibition of the 15-LO enzyme suppressed the IL-13-mediated increase in MUC5AC. mdpi.com This finding suggests that lipoxygenase products can play a significant role in modulating mucin gene expression in the context of inflammatory stimuli.
Matrix Metallopeptidase 9 (MMP-9): MMP-9, also known as gelatinase B, is a zinc-dependent endopeptidase capable of degrading components of the extracellular matrix (ECM), particularly type IV collagen, a major component of basement membranes. nih.gov The expression and activity of MMP-9 are often low in normal tissues but are significantly upregulated in various pathological conditions, including cancer, inflammation, and wound healing. nih.gov Increased MMP-9 expression is strongly associated with tumor invasion and metastasis, as it facilitates the breakdown of tissue barriers, allowing cancer cells to migrate. Although the direct regulation of MMP-9 expression by 13-HETE is an area requiring more specific research, the general class of HETEs is known to be involved in inflammatory and cancer processes where MMP-9 is a key player. For instance, MMP-9 expression has been shown to be elevated in allergic nasal mucosa and is correlated with the infiltration of inflammatory cells. nih.gov
| Protein | Function | Pathological Relevance | Regulation Context | Reference |
| MUC5AC | Gel-forming mucin in airways. | Overproduction in asthma and COPD. | Enhanced by 15-HETE in the presence of IL-13. | researchgate.netnih.govmdpi.com |
| MMP-9 | Extracellular matrix degradation. | Role in cancer invasion and metastasis. | Upregulated in inflammatory conditions. | nih.gov |
Biological Roles of 13 Hydroxyeicosatetraenoic Acid in Cellular Physiology and Pathomechanisms Preclinical Research Focus
Regulation of Cell Proliferation, Differentiation, and Programmed Cell Death (Apoptosis)
13-Hydroxyeicosatetraenoic acid (13-HODE) exhibits complex and often contradictory roles in the regulation of fundamental cellular processes such as proliferation, differentiation, and apoptosis. These effects are highly dependent on the specific enantiomeric form of 13-HODE, the cell type, and the cellular context.
In the context of colorectal cancer, the two enantiomers of 13-HODE, 13(S)-HODE and 13(R)-HODE, demonstrate opposing effects on cell fate. nih.gov Preclinical studies using nondifferentiated Caco-2 cells have shown that 13(S)-HODE decreases cell growth and DNA synthesis. nih.gov This anti-proliferative effect is coupled with the induction of apoptosis, a process of programmed cell death. nih.gov The apoptotic action of 13(S)-HODE is mediated, at least in part, through its interaction with the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor involved in regulating gene expression related to cell growth and differentiation. nih.gov In contrast, 13(R)-HODE promotes cell growth and DNA synthesis, particularly in the absence of serum. nih.gov This proliferative effect is thought to be mediated through the activation of the ERK and CREB signaling pathways and the synthesis of prostaglandin (B15479496) E2 (PGE2), suggesting an interaction with different cellular receptors and pathways than its (S) enantiomer. nih.gov This delicate balance between the pro-proliferative (R)-HODEs and anti-proliferative (S)-HODEs may be crucial for maintaining cellular homeostasis in the intestinal epithelium. nih.gov
Further supporting the anti-proliferative role of the 13-HODE precursor, 13-hydroperoxyoctadecadienoic acid (13-HPODE), studies in Caco-2 cells have shown that it can downregulate genes involved in DNA replication and cell cycle progression, suggesting a shift towards differentiation and a reduction in proliferative potential. mdpi.com In the skin, 13-HODE has been shown to reverse the increased proliferation of keratinocytes, a key feature of hyperproliferative skin conditions. nih.gov This anti-proliferative action is associated with the downregulation of the activator protein-1 (AP-1), an onco-gene. nih.gov
The link between 13-HODE and cancer cell proliferation is further highlighted in studies on prostate cancer. Immunohistochemical analysis has revealed the presence of 13-HODE in human prostate adenocarcinoma specimens, while adjacent normal tissue shows no immunoreactivity. nih.gov The production of 13-HODE by prostate cancer cell lines like PC-3 suggests a potential role for this lipid mediator in the development or progression of prostate cancer. nih.gov More recently, 13-S-HODE has been identified as a direct inhibitor of the mechanistic target of rapamycin (B549165) (mTOR), a key kinase that controls cell growth. biorxiv.org By binding to the catalytic domain of mTOR, 13-S-HODE suppresses its kinase activity, leading to reduced cancer cell growth both in vitro and in tumor xenograft models. biorxiv.org
In the context of ovarian physiology, 13(S)-HODE has been implicated in ferroptosis, a form of iron-dependent programmed cell death, in granulosa cells during follicular atresia. frontiersin.org Interestingly, its effect is biphasic; low doses of 13(S)-HODE can protect against ferroptosis, while high doses enhance it. frontiersin.org
The following table summarizes the differential effects of 13-HODE enantiomers on Caco-2 cell growth and apoptosis:
| Enantiomer | Effect on Cell Growth | Effect on DNA Synthesis | Apoptotic Effect | Mediating Pathway |
| 13(S)-HODE | Decreases | Decreases | Induces apoptosis | PPARγ |
| 13(R)-HODE | Increases | Increases | No apoptotic effect | ERK/CREB, PGE2 synthesis |
Modulation of Cell Adhesion, Migration, and Invasion
The process of cell adhesion and migration is fundamental to numerous physiological and pathological events, including development, wound healing, and cancer metastasis. nih.gov While direct, comprehensive studies on the specific role of 13-HODE in modulating cell adhesion, migration, and invasion are still emerging, existing preclinical research provides some initial insights.
In the context of angiogenesis, the formation of new blood vessels, the migration of endothelial cells is a critical step. plos.org While not a direct study on 13-HODE, research on other hydroxyeicosatetraenoic acids (HETEs), such as 20-HETE, has demonstrated their ability to induce endothelial progenitor cell adhesion. nih.gov This suggests that HETEs as a class of molecules can influence the adhesive properties of vascular cells.
Involvement in Inflammatory and Immune System Responses
13-HODE plays a dual role in the complex network of inflammatory and immune responses, exhibiting both anti-inflammatory and pro-inflammatory characteristics depending on the context.
Characterization of Anti-inflammatory Effects
Preclinical evidence suggests that 13-HODE can exert anti-inflammatory effects in certain settings. In the skin, 13-HODE is known to have anti-inflammatory actions, contrasting with the pro-inflammatory effects of its isomer, 9-HODE. nih.gov This highlights the specific and sometimes opposing roles of different HODE isomers in regulating inflammation.
The anti-inflammatory potential of 13-HODE's precursor, 13-HPODE, and its derivatives is also under investigation. For instance, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), a derivative of 13-HODE, has been shown to suppress inflammatory responses in lipopolysaccharide (LPS)-stimulated macrophage cells. mdpi.com 13-KODE achieves this by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). mdpi.com Its mechanism of action involves the inhibition of the NF-κB and MAPK signaling pathways and the activation of the Nrf2/HO-1 signaling pathway, which is a key cellular defense mechanism against oxidative stress. mdpi.com
Furthermore, the combination of certain compounds with anti-inflammatory properties, such as lipophilic grape seed proanthocyanidin (B93508) and camellia oil, has been shown to synergistically suppress the production of inflammatory mediators. mdpi.com While not directly involving 13-HODE, this research underscores the potential for modulating inflammatory pathways through lipid-based interventions.
Contributions to Pro-inflammatory Lipid Profiles
Despite its potential anti-inflammatory properties, 13-HODE is also associated with pro-inflammatory conditions. Elevated levels of 9-HODE and 13-HODE have been observed in the periphery after severe burn injuries and in irradiated or heated skin, where they mediate inflammatory heat hyperalgesia. frontiersin.org In a preclinical model of chemotherapy-induced neuropathic pain, 9-HODE levels were found to be elevated in the sciatic nerve and dorsal root ganglion neurons. frontiersin.org
The pro-inflammatory potential of 13-HODE's precursor, 13-HPODE, is also recognized. The consumption of peroxidized fats, which are rich in lipid hydroperoxides like 13-HPODE, has been reported to cause pro-inflammatory changes in the intestine. mdpi.com In Caco-2 intestinal cells, iron/ascorbate-mediated production of lipid hydroperoxides leads to the activation of NF-κB, a key regulator of inflammatory processes. mdpi.com
Role in Angiogenesis and Vascular Homeostasis (contextual to HETEs)
Hydroxyeicosatetraenoic acids (HETEs), the class of molecules to which 13-HODE belongs, are increasingly recognized for their significant roles in angiogenesis, the formation of new blood vessels from pre-existing ones, and the maintenance of vascular homeostasis.
Preclinical studies have demonstrated that various HETEs can act as potent modulators of endothelial cell function, a key component of the vasculature. For instance, 12(S)-HETE has been identified as a mitogenic factor for microvascular endothelial cells, promoting their growth and proliferation in a time- and dose-dependent manner. nih.gov This suggests a direct role for 12(S)-HETE in stimulating the cellular processes that underpin angiogenesis. nih.gov
Another member of the HETE family, 20-HETE, has been shown to regulate the angiogenic functions of human endothelial progenitor cells (EPCs). nih.gov Both hypoxia and vascular endothelial growth factor (VEGF), key drivers of angiogenesis, induce the production of 20-HETE in EPCs. nih.gov Furthermore, 20-HETE and VEGF exhibit a synergistic effect on EPC proliferation, indicating a positive feedback loop between the 20-HETE and VEGF pathways that promotes angiogenesis. nih.gov In vivo studies using a Matrigel plug angiogenesis assay confirmed that EPCs enhance angiogenesis, and this effect is significantly reduced when the 20-HETE system is inhibited. nih.gov
While direct evidence for the specific role of 13-HODE in angiogenesis is still being established, the broader context of HETE function strongly suggests its potential involvement in these crucial vascular processes. The ability of other HETEs to influence endothelial cell proliferation, migration, and adhesion points towards a likely role for 13-HODE in the intricate regulation of angiogenesis and the maintenance of a healthy vascular system.
Contributions to Oxidative Stress Responses and Lipid Peroxidation
13-HODE is intrinsically linked to oxidative stress and lipid peroxidation, both as a product of these processes and as a modulator of cellular responses to them.
The formation of 13-HODE is a direct consequence of the oxidation of linoleic acid. This can occur through enzymatic pathways, but also non-enzymatically during conditions of oxidative stress. wikipedia.org Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, leads to the free radical and singlet oxygen oxidation of linoleic acid, generating 13-hydroperoxyoctadecadienoic acid (13-HPODE), which is then reduced to 13-HODE. wikipedia.org Consequently, elevated levels of 13-HODE are often considered biomarkers of oxidative stress and are found in tissues undergoing inflammatory conditions, steatohepatitis, cardiovascular disease-related atheromas, and neurodegenerative diseases. wikipedia.org
The precursor to 13-HODE, 13-HPODE, can induce oxidative stress. In intestinal epithelial cells, 13-HPODE treatment leads to the upregulation of genes involved in the antioxidant response, such as those regulated by the FOXO3 and FOXO4 transcription factors. mdpi.com However, 13-HPODE itself is rapidly decomposed by cells into cytotoxic aldehydes, which can cause the generation of ROS. mdpi.com
In the context of liver health, 13-HODE has been shown to promote age-related liver steatosis by directly inhibiting the activity of catalase, a key antioxidant enzyme. nih.gov This inhibition leads to increased levels of hydrogen peroxide (H2O2), which in turn activates SREBP1, a transcription factor that promotes lipid synthesis. nih.gov
In ovarian granulosa cells, 13(S)-HODE has a biphasic effect on ferroptosis, a form of cell death driven by iron-dependent lipid peroxidation. frontiersin.org At low concentrations, it can counteract ferroptosis by promoting the activity of glutathione (B108866) peroxidase 4 (GPX4), an enzyme that reduces lipid peroxidation. frontiersin.org However, at high concentrations, it enhances ferroptosis sensitivity by promoting the accumulation of labile iron. frontiersin.org
The following table summarizes the dual role of 13-HODE in oxidative stress:
| Aspect | Role of 13-HODE |
| Formation | Product of linoleic acid oxidation, indicative of oxidative stress. |
| Cellular Response | Its precursor, 13-HPODE, can induce antioxidant gene expression. |
| Pro-oxidant Activity | Can inhibit catalase activity, leading to increased H2O2 levels. |
| Modulation of Ferroptosis | Exhibits a biphasic effect, either protecting against or promoting iron-dependent lipid peroxidation. |
Preclinical Investigation of 13 Hydroxyeicosatetraenoic Acid in Disease Models
Research in Preclinical Cancer Models
The involvement of 13-HODE in cancer has been investigated across different tumor types, with preclinical studies pointing towards a dichotomous role, acting as either a tumor suppressor or promoter depending on the cancer type and the specific molecular context.
Studies in Lung Cancer Models
Investigations into the role of 13-HODE in lung cancer have primarily focused on the expression of its synthesizing enzyme, arachidonate (B1239269) 15-lipoxygenase (ALOX15), and the downstream signaling pathways.
In the context of lung adenocarcinoma (LUAD), bioinformatics analysis and examination of clinical tissue samples have revealed a significant downregulation of ALOX15 in early-stage tumors, particularly in those with low differentiation and metastatic potential. biorxiv.org Preclinical experiments using LUAD cell lines (NCI-H1944, A549, and PC9) have corroborated these findings, showing that lower differentiation status correlates with reduced ALOX15 expression. biorxiv.org Furthermore, inducing the overexpression of ALOX15 in these lung cancer cells has been shown to inhibit their proliferation and migration, suggesting a tumor-suppressive role for the ALOX15/13-HODE axis in this malignancy. biorxiv.org
Further mechanistic insights come from studies on the A549 lung cancer cell line, where interleukin-13 (IL-13), a cytokine known to induce ALOX15 expression, was found to promote apoptosis. researchgate.net This pro-apoptotic effect was demonstrated to be dependent on the activity of 15-lipoxygenase (15-LO) and the peroxisome proliferator-activated receptor-gamma (PPARγ), a known nuclear receptor for 13-HODE. researchgate.net These findings suggest that the IL-13/ALOX15/13-HODE/PPARγ signaling pathway may play a crucial role in regulating cell death in lung cancer.
| Model System | Key Findings | Implied Role of 13-HODE Pathway |
| LUAD Clinical Samples & Cell Lines (NCI-H1944, A549, PC9) | ALOX15 is downregulated in poorly differentiated and metastatic LUAD. Overexpression of ALOX15 inhibits proliferation and migration. biorxiv.org | Tumor Suppressive |
| A549 Lung Cancer Cells | IL-13 promotes apoptosis via a 15-LO and PPARγ-dependent mechanism. researchgate.net | Tumor Suppressive |
Investigations in Colorectal Cancer Models
In colorectal cancer, preclinical evidence strongly supports an anti-tumorigenic role for 13-HODE, primarily through its interaction with peroxisome proliferator-activated receptors (PPARs).
Studies utilizing colorectal cancer cell lines have demonstrated that the 13(S)-HODE enantiomer can decrease cell growth and induce apoptosis. nih.gov This effect is mediated through its function as a ligand for PPARγ, as the apoptotic effect was diminished in the presence of a PPARγ antagonist. nih.gov In contrast, the 13(R)-HODE enantiomer was found to promote cell proliferation, highlighting the stereospecificity of these effects. nih.gov
Further research has solidified the role of 13-HODE and its metabolite, 13-oxo-octadecadienoic acid (13-OXO), as endogenous ligands for PPARγ. oup.comnih.gov In Caco-2 and HCT-116 colorectal cancer cell lines, both metabolites were shown to activate PPARγ, leading to a concentration-dependent increase in the activity of a PPRE-luciferase reporter construct. oup.com This activation of PPARγ is linked to the differentiation of intestinal cells, a process that is often dysregulated in cancer. oup.com The expression of the enzyme responsible for converting 13-HODE to 13-OXO, 13-HODE dehydrogenase, is also higher in differentiated intestinal cells, further supporting the link between the 13-HODE metabolic pathway and the maintenance of a non-malignant phenotype. oup.com
| Model System | Key Findings | Implied Role of 13-HODE |
| Caco-2 Colorectal Cancer Cells | 13(S)-HODE induces apoptosis via PPARγ activation. 13(R)-HODE promotes proliferation. nih.gov | Anti-tumorigenic (13(S)-HODE) |
| Caco-2 & HCT-116 Colorectal Cancer Cells | 13-HODE and 13-OXO are endogenous ligands for PPARγ and activate it in a concentration-dependent manner, promoting cell differentiation. oup.com | Anti-tumorigenic |
Research in Melanoma Models
While research on the direct role of 13-HODE in melanoma is less extensive, preclinical studies have pointed towards a potential anti-metastatic function. In a notable study using both low and high metastatic B16 melanoma cell lines, 13(S)-HODE was found to specifically counteract the pro-metastatic effects of another eicosanoid, 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE). researchgate.net 12(S)-HETE enhances the surface expression of the integrin αIIbβ3, which facilitates tumor cell adhesion and metastasis. The ability of 13(S)-HODE to block this effect suggests a protective role against melanoma progression and spread. researchgate.net
| Model System | Key Findings | Implied Role of 13-HODE |
| B16 Melanoma Cell Lines (low and high metastatic) | 13(S)-HODE specifically inhibits the 12(S)-HETE-induced surface expression of integrin αIIbβ3, a pro-metastatic factor. researchgate.net | Anti-metastatic |
Analysis in Prostate Cancer Cell Lines
The investigation of 13-HODE in prostate cancer has revealed its presence in tumor tissues and cell lines, with levels correlating with the aggressive potential of the cancer cells.
Immunohistochemical analysis has detected the presence of 13-HODE in human prostate adenocarcinoma specimens, while it was absent in adjacent normal tissue. nih.gov In vitro studies of prostate cancer cell lines have shown a differential production of 13-HODE. The highly aggressive, androgen-independent PC-3 cell line was found to produce significant levels of 13-HODE. nih.gov In contrast, the less aggressive, androgen-sensitive LNCaP cell line produced minimal amounts of enzymatically generated 13-HODE. nih.gov This difference in 13-HODE levels between the two cell lines suggests a potential link between the metabolism of linoleic acid and the progression of prostate cancer. nih.gov
| Cell Line | Androgen Sensitivity | Aggressiveness | 13-HODE Levels |
| LNCaP | Sensitive | Less Aggressive | Minimal nih.gov |
| PC-3 | Independent | Highly Aggressive | Significant nih.gov |
Mechanistic Studies on Tumor Growth and Metastasis in Preclinical Settings
The mechanisms by which 13-HODE influences tumor growth and metastasis are multifaceted and appear to be highly dependent on the specific cancer type and the signaling pathways involved.
In a tumor-suppressive context, recent preclinical research has identified a direct interaction between 13-S-HODE and the mechanistic target of rapamycin (B549165) (mTOR), a key regulator of cell growth. This study, which utilized tumor xenograft models, demonstrated that 13-S-HODE binds to the catalytic domain of mTOR, inhibiting its kinase activity in an ATP-competitive manner. nih.gov Treatment with 13-S-HODE or the expression of its producing enzyme, ALOX15, led to reduced mTOR signaling and suppressed the growth of cancer cells and tumor xenografts. nih.gov
Conversely, in prostate cancer, the 15-lipoxygenase-1 (15-LOX-1)/13(S)-HODE axis is suggested to promote tumor growth. nih.gov This pathway is thought to enhance cancer cell proliferation and survival by stimulating the production of insulin-like growth factor 1 and potentially modulating the Bcl-2 pathway of apoptosis. nih.gov Furthermore, this axis may contribute to metastasis by increasing the production of vascular endothelial growth factor (VEGF), a key promoter of tumor vascularization. nih.gov
In melanoma, the anti-metastatic potential of 13(S)-HODE appears to stem from its ability to interfere with pro-metastatic signaling cascades, specifically by blocking the 12(S)-HETE-induced expression of integrin αIIbβ3. researchgate.net
| Preclinical Model | Key Mechanistic Finding | Outcome |
| Tumor Xenografts | 13-S-HODE directly binds to and inhibits mTOR kinase activity. nih.gov | Suppression of tumor growth |
| Prostate Cancer Animal Models | The 15-LOX-1/13(S)-HODE axis promotes cell proliferation and survival. nih.gov | Promotion of tumor growth |
| B16 Melanoma Cells | 13(S)-HODE blocks 12(S)-HETE-induced integrin αIIbβ3 expression. researchgate.net | Inhibition of metastasis |
Studies in Preclinical Models of Inflammatory Conditions
The role of 13-HODE in inflammation is as complex as its role in cancer, with studies in various preclinical models indicating both pro- and anti-inflammatory properties.
In models of skin inflammation, 13-HODE has demonstrated anti-inflammatory and anti-proliferative effects. In a guinea pig model of docosahexaenoic acid-induced epidermal hyperproliferation, topical application of 13-HODE reversed this condition. nih.gov Mechanistically, this was associated with the formation of 13-HODE-containing diacylglycerol and the selective inhibition of protein kinase C-beta activity. nih.gov In an in vitro psoriatic skin model, 13-HODE was the most abundant lipid mediator produced, and its high levels are consistent with observations in human psoriatic skin. researchgate.netnih.gov
In a mouse model of allergen-induced asthma, levels of 13-HODE were found to be elevated. wikipedia.org Intravenous injection of 13(S)-HODE in guinea pigs caused airway narrowing, and its inhalation mimicked asthmatic hypersensitivity. wikipedia.org Furthermore, the administration of an antibody against 13(S)-HODE in the mouse asthma model reduced many of the pathological features of the disease, suggesting a pro-inflammatory role in this context. wikipedia.org
The role of 13-HODE in atherosclerosis is particularly intricate. In early stages of atherosclerosis, 13-HODE is produced enzymatically in macrophages by 15-lipoxygenase-1 and is thought to have protective effects by activating PPAR-γ, which can lead to increased clearance of lipids from the arterial wall. nih.gov However, in later stages, 13-HODE can be generated non-enzymatically, and its accumulation, along with other oxidized lipids, may contribute to the progression of the plaque. nih.gov In vitro studies using RAW264.7 macrophages have shown that 13-HODE can increase the expression of cholesterol transporters and stimulate cholesterol efflux, a process that is protective against atherosclerosis. nih.gov However, it has also been reported to up-regulate the scavenger receptor CD36, which mediates the uptake of oxidized LDL, a pro-atherogenic process. nih.gov
| Disease Model | Key Findings | Implied Role of 13-HODE |
| Guinea Pig Epidermal Hyperproliferation | Topical 13-HODE reverses hyperproliferation via selective inhibition of PKC-beta. nih.gov | Anti-inflammatory, Anti-proliferative |
| In Vitro Psoriatic Skin Model | 13-HODE is the most abundant lipid mediator produced. researchgate.netnih.gov | Marker of inflammation |
| Mouse Model of Allergen-Induced Asthma | Elevated levels of 13-HODE; antibody against 13(S)-HODE reduces asthma pathology. wikipedia.org | Pro-inflammatory |
| Guinea Pig Airways | 13(S)-HODE induces bronchoconstriction. wikipedia.org | Pro-inflammatory |
| Macrophage Models of Atherosclerosis | Activates PPAR-γ, stimulates cholesterol efflux (protective). nih.govnih.gov Upregulates CD36 scavenger receptor (pro-atherogenic). nih.gov | Complex (both protective and pro-atherogenic aspects) |
Respiratory Inflammation Model Systems
Research in various preclinical models has highlighted the significant role of 13-Hydroxyeicosatetraenoic acid (13-HODE) in the pathology of respiratory inflammation, particularly in asthma. In guinea pig models, intravenously administered 13(S)-HODE induces the narrowing of lung airways. wikipedia.org When delivered as an aerosol, it mimics the hypersensitivity characteristic of asthma, augmenting airway narrowing in response to bronchoconstrictors like methacholine (B1211447) and histamine. wikipedia.org
In a mouse model of allergen-induced asthma, levels of 13-HODE were found to be elevated. wikipedia.org Further investigation in this model showed that the administration of an antibody targeting 13(S)-HODE led to a reduction in many of the physiological and pathological hallmarks of asthma. wikipedia.org Complementing these findings, mouse models engineered to overexpress the enzyme 12/15-lipoxygenase, which synthesizes 13(S)-HODE from linoleic acid, exhibited increased levels of this metabolite in the lungs along with features of asthma. wikipedia.org The direct instillation of 13(S)-HODE in these models replicated many of these asthmatic characteristics. wikipedia.org
Mechanistically, the effects of 13-HODE on airway epithelial cells may be mediated through the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. wikipedia.org This receptor is highly expressed in both mouse and human airway epithelial cells. wikipedia.org In mouse models, the suppression of TRPV1 expression or the use of a TRPV1 inhibitor blocked the airway responses to 13(S)-HODE. wikipedia.org At a cellular level, 13(S)-HODE has been observed to cause disruptive changes to the mitochondria within cultured human airway epithelial cells, mirroring pathological changes seen in the airway epithelium in both mouse asthma models and human asthma. wikipedia.org
Table 1: Effects of 13-HODE in Respiratory Inflammation Models
| Model System | Key Findings | Implied Mechanism |
| Guinea Pig | Causes narrowing of lung airways and increases hypersensitivity to bronchoconstrictors. wikipedia.org | Mimics asthmatic hypersensitivity. wikipedia.org |
| Mouse (Allergen-induced asthma) | Elevated levels of 13-HODE are observed; antibody against 13(S)-HODE reduces asthma features. wikipedia.org | Direct involvement in asthma pathology. wikipedia.org |
| Mouse (12/15-lipoxygenase overexpression) | Overexpression of the 13(S)-HODE producing enzyme leads to asthma-like features. wikipedia.org | Endogenous production of 13(S)-HODE drives asthma characteristics. wikipedia.org |
| Human Airway Epithelial Cells (in vitro) | 13(S)-HODE induces disruptive mitochondrial changes. wikipedia.org | Activation of the TRPV1 receptor. wikipedia.org |
General Inflammatory Responses in Animal Models
The influence of 13-HODE extends to general inflammatory processes, as demonstrated in various animal and cellular models. Both 13-HODE and its isomer 9-HODE have been shown to be moderately strong stimulators of chemotaxis, the directed migration of cells, for both bovine and human neutrophils in vitro. wikipedia.org The 13(R)-HODE isomer was found to be a weak stimulator of the migration of human natural killer cells. wikipedia.org These findings suggest a role for HODEs in recruiting inflammatory cells to sites of injury or inflammation. wikipedia.org
In preclinical models of inflammatory and neuropathic pain, 13-HODE exhibits pronociceptive effects, contributing to pain perception. frontiersin.org Studies using blocking antibodies against 13-HODE injected into the paws of mice demonstrated a reduction in thermal hypersensitivity associated with thermal injury and chronic inflammation, indicating a local effect of the metabolite. frontiersin.org
Conversely, in skin models, 13-HODE can exert anti-inflammatory effects. It has been shown to reverse the increased proliferation of keratinocytes, a feature of certain inflammatory skin conditions. nih.gov
Table 2: Summary of 13-HODE in General Inflammatory Responses
| Model/System | Effect of 13-HODE | Finding |
| Bovine and Human Neutrophils (in vitro) | Pro-inflammatory | Stimulates directed migration (chemotaxis). wikipedia.org |
| Human Natural Killer Cells (in vitro) | Pro-inflammatory (weak) | 13(R)-HODE weakly stimulates directed migration. wikipedia.org |
| Mouse (Inflammatory/Neuropathic Pain) | Pronociceptive | Contributes to thermal hypersensitivity. frontiersin.org |
| Skin Keratinocytes | Anti-proliferative | Reverses hyperproliferation. nih.gov |
Research in Preclinical Models of Vascular and Metabolic Disorders
Investigations into Vascular Dysfunction Models
Preclinical research has identified 13-HODE as a key molecule in the development of vascular dysfunction, particularly atherosclerosis. In animal models, 13-HODE is a predominant component of atheromatous plaques that accumulate in the vascular intima. wikipedia.org
The role of 13-HODE appears to be context-dependent, varying with the stage of atherosclerosis. In the early stages, 13-HODE is generated enzymatically in macrophages by 15-lipoxygenase-1. nih.gov At this point, it appears to have protective effects by activating the peroxisome proliferator-activated receptor-gamma (PPAR-γ). wikipedia.orgnih.gov This activation enhances the uptake of lipids by macrophages and promotes their self-destruction through apoptosis, which may help clear cellular debris from the vessel wall. wikipedia.orgnih.gov
In cellular models using porcine aortic and pulmonary artery smooth muscle cells, 13-HODE consistently increased intracellular calcium concentrations ([Ca2+]i). nih.gov This effect was specific, as the related isomer 9-HODE had a much lesser effect. nih.gov The increase in calcium was dependent on extracellular calcium and could be inhibited by calcium channel blockers. nih.gov Furthermore, 13-HODE was found to increase levels of cyclic guanosine (B1672433) monophosphate (cGMP), and a cGMP-dependent kinase inhibitor also blocked the calcium increase. nih.gov In canine artery segments, high concentrations of 13-HODE were found to cause contraction through the activation of the thromboxane (B8750289) receptor, whereas lower concentrations could induce relaxation. frontiersin.org
Table 3: Role of 13-HODE in Preclinical Vascular Dysfunction Models
| Model System | Stage of Disease | Key Findings |
| Animal Models of Atherosclerosis | General | 13-HODE is a dominant component of atherosclerotic plaques. wikipedia.org |
| Macrophages (in vitro) | Early Atherosclerosis | 13-HODE is generated by 15-lipoxygenase-1 and activates PPAR-γ, leading to increased lipid clearance and macrophage apoptosis. nih.gov |
| Porcine Vascular Smooth Muscle Cells | N/A | Increases intracellular calcium via a cGMP-dependent kinase pathway. nih.gov |
| Canine Artery Segments | N/A | Causes contraction at high concentrations (via thromboxane receptor) and relaxation at low concentrations. frontiersin.org |
Role in Lipid Metabolism and Related Preclinical Models
Studies in preclinical models have begun to unravel the role of 13-HODE in regulating lipid metabolism, particularly in the context of liver steatosis (fatty liver). In young mice fed a normal diet, a mixture of 9-HODE and 13-HODE was shown to induce liver steatosis. nih.gov
A key mechanism identified in these studies involves the activation of Sterol Regulatory Element-Binding Protein 1 (SREBP1), a critical transcription factor that governs the synthesis of fatty acids. nih.gov Levels of the active, cleaved form of SREBP1 were increased in the livers of mice treated with a combination of 9- and 13-HODEs. nih.gov
Further investigation into the direct molecular targets of 13-HODE in mouse hepatocytes identified catalase (CAT) as a binding partner. nih.gov 13-HODE was found to directly inhibit the activity of catalase. nih.govresearchgate.net This inhibition leads to an increase in hydrogen peroxide (H₂O₂), which in turn activates SREBP1 and promotes lipid accumulation, contributing to liver steatosis. nih.gov In a key experiment, overexpressing catalase in primary mouse hepatocytes was sufficient to attenuate the steatosis induced by 13-HODE. nih.govresearchgate.net
In a different model system using Caco-2 cells, which mimic the human intestinal epithelium, the precursor to 13-HODE, 13-hydroperoxyoctadecadienoic acid (13-HPODE), was found to enhance lipid metabolic pathways. mdpi.com This included the upregulation of genes involved in PPAR signaling, which plays a central role in regulating fatty acid and glucose metabolism. mdpi.com
Table 4: Effects of 13-HODE on Lipid Metabolism in Preclinical Models
| Model System | Key Findings | Molecular Mechanism |
| Young Mice (Normal Diet) | A mixture of 9-HODE and 13-HODE induces liver steatosis. nih.gov | Activation of SREBP1 transcription factor. nih.gov |
| Primary Mouse Hepatocytes | 13-HODE promotes lipid accumulation. nih.govresearchgate.net | Directly binds to and inhibits catalase (CAT), leading to increased H₂O₂ and subsequent SREBP1 activation. nih.gov |
| Caco-2 Cells (Intestinal Model) | 13-HPODE enhances lipid metabolic pathways. mdpi.com | Upregulation of genes involved in PPAR signaling. mdpi.com |
Advanced Methodological Approaches for 13 Hydroxyeicosatetraenoic Acid Research
Bioanalytical Techniques for Identification and Quantification of 13-Hydroxyeicosatetraenoic Acid
The accurate measurement of 13-HODE is challenging due to its low endogenous concentrations and the presence of structurally similar isomers. nih.govspringernature.com Mass spectrometry-based platforms have become the cornerstone for the analysis of eicosanoids, offering high sensitivity and specificity. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
Liquid chromatography coupled with mass spectrometry (LC-MS) and its more advanced version, ultra-high performance liquid chromatography-mass spectrometry (UPLC-MS), are the predominant techniques for the analysis of 13-HODE and other eicosanoids. researchgate.netsemanticscholar.org These methods offer superior specificity, sensitivity, and require less complex sample preparation compared to older techniques like gas chromatography. researchgate.net
UPLC-MS/MS, in particular, provides a high-throughput and robust platform for the quantitative analysis of a wide array of eicosanoids, including 13-HODE, from various biological matrices such as plasma, tissue homogenates, and cell culture media. jci.orgnih.govub.edu The use of tandem mass spectrometry (MS/MS) allows for multiple reaction monitoring (MRM), a highly specific and sensitive detection method. creative-proteomics.comlipidmaps.org In MRM, a specific precursor ion of the analyte of interest (e.g., the deprotonated molecule of 13-HODE, [M-H]⁻ at m/z 295.2) is selected and fragmented, and then a specific product ion (e.g., m/z 195.1 for 13-HODE) is monitored for quantification. lipidmaps.orgnih.gov This technique can distinguish between isomers like 9-HODE and 13-HODE, which have nearly identical retention times and precursor ions, by monitoring their unique product ions (m/z 171 for 9-HODE and m/z 195 for 13-HODE). lipidmaps.orgnih.gov
A typical UPLC-MS/MS workflow for 13-HODE analysis involves:
Sample Preparation: Solid-phase extraction (SPE) is commonly used to clean up the sample and enrich the lipid fraction, removing interfering substances like phospholipids (B1166683). waters.com
Chromatographic Separation: A reverse-phase C18 column is often employed to separate the different lipid species based on their polarity. nih.govnih.gov
Mass Spectrometric Detection: Electrospray ionization (ESI) in the negative ion mode is the most common ionization technique for eicosanoids. lipidmaps.orgnih.gov
Table 1: UPLC-MS/MS Parameters for 13-HODE Analysis
| Parameter | Typical Setting | Reference |
| Chromatography | ||
| Column | C18 reverse-phase | nih.govnih.gov |
| Mobile Phase A | 0.1% Acetic acid in water | nih.gov |
| Mobile Phase B | 0.1% Acetic acid in acetonitrile/methanol | nih.gov |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Negative | lipidmaps.orgnih.gov |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | creative-proteomics.comlipidmaps.org |
| Precursor Ion (m/z) | 295.2 | nih.gov |
| Product Ion (m/z) | 195.1 | lipidmaps.orgnih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS)
Historically, gas chromatography-mass spectrometry (GC-MS) was the gold standard for eicosanoid analysis and played a crucial role in the initial identification and quantification of these compounds. researchgate.netnih.gov GC-MS offers high resolution, which is beneficial for separating the numerous isomers of eicosanoids. researchgate.net However, a significant drawback of GC-MS for analyzing compounds like 13-HODE is the requirement for chemical derivatization to increase their volatility and thermal stability. semanticscholar.orgub.edu This multi-step process can be complex and may introduce variability. researchgate.netub.edu
Despite the rise of LC-MS, GC-MS is still utilized in some applications, and the extensive knowledge base generated from GC-MS methods continues to be valuable for the validation of newer techniques. nih.gov For instance, plasma levels of total oxidized linoleic acid metabolites (OXLAMs), including 13-HODE, determined by quadrupole time-of-flight mass spectrometry (Q-TOFMS), have shown good correlation with concentrations obtained by GC/MS. nih.gov
Targeted and Untargeted Lipidomics Approaches for Comprehensive Profiling
Lipidomics, the large-scale study of lipids, can be broadly categorized into targeted and untargeted approaches. creative-proteomics.com
Targeted Lipidomics: This hypothesis-driven approach focuses on the precise and sensitive quantification of a predefined set of lipids, such as 13-HODE and other related oxylipins. waters.comcreative-proteomics.com Targeted methods, often employing UPLC-MS/MS with MRM, are ideal for validating findings and for studies where specific pathways are of interest. jci.orgcreative-proteomics.com These methods can simultaneously profile a broad spectrum of COX and LOX pathway products in biological samples. jci.org
Untargeted Lipidomics: This exploratory, hypothesis-generating approach aims to identify and quantify as many lipids as possible in a sample without pre-selection. creative-proteomics.com Untargeted lipidomics is valuable for discovering novel biomarkers and for obtaining a global view of the lipidome in response to a particular stimulus or in a disease state. creative-proteomics.comphysiology.org This approach often utilizes high-resolution mass spectrometers like Q-TOFMS. nih.gov Findings from untargeted studies are typically validated using a targeted approach to ensure accuracy and confidence in the results. creative-proteomics.com
A study on the effects of intense cycling exercise utilized a global metabolomics approach with both GC-MS and LC-MS to show a significant increase in plasma 13-HODE and 9-HODE levels post-exercise. physiology.org This highlights the utility of comprehensive profiling in understanding the physiological roles of these lipids.
Isotope-Labeled Metabolomics for Enhanced Quantification
The use of stable isotope-labeled internal standards is a cornerstone of accurate quantification in mass spectrometry-based metabolomics. nih.gov In this method, a known amount of an isotopically labeled version of the analyte (e.g., deuterium-labeled 13-HODE, such as d4-13-HODE) is added to the sample at the beginning of the preparation process. nih.govnih.gov This internal standard behaves chemically and physically like the endogenous analyte throughout extraction, chromatography, and ionization, but is distinguishable by its higher mass. nih.gov By comparing the signal of the endogenous analyte to that of the known amount of the internal standard, precise and accurate quantification can be achieved, correcting for any sample loss or matrix effects. nih.gov
For example, d4-13-HODE has been used as an internal standard to study the absorption and tissue incorporation of 13-HODE in rats. nih.gov Similarly, deuterium-labeled standards for other eicosanoids like PGF2α-d4 and 15(S)-HETE-d8 are used for the quantification of a broad range of fatty acid derivatives, including HODEs. lipidmaps.orgnih.gov
Isotope labeling can also be used in a more exploratory manner. By providing cells or organisms with a labeled precursor (e.g., ¹³C-glucose), researchers can trace the metabolic fate of the label into various downstream metabolites, providing insights into pathway dynamics and discovering novel biochemical transformations. springernature.commdpi.com
In Vitro Cell Culture Model Systems for this compound Studies
In vitro cell culture systems are indispensable tools for investigating the specific effects of 13-HODE on cellular processes and signaling pathways in a controlled environment.
Use of Primary Cell Cultures
Primary cell cultures are derived directly from fresh tissues and are considered more representative of the in vivo state compared to immortalized cell lines. facellitate.comnih.gov They often retain the cellular heterogeneity and physiological responses of the original tissue, making them a valuable model for studying lipid metabolism. facellitate.commdpi.com
Primary hepatocytes, for example, are considered the gold standard for in vitro studies of hepatic lipid and glucose metabolism. physiology.orgnih.gov Research using primary mouse hepatocytes has demonstrated that 13-HODE can promote lipid accumulation by inhibiting catalase activity. researchgate.net While primary cells offer high physiological relevance, their use can be limited by factors such as availability and a finite lifespan in culture. facellitate.comphysiology.org Nevertheless, for studying the direct effects of compounds like 13-HODE on specific cell types, primary cultures provide a robust and translationally relevant model system. mdpi.com
Table 2: Comparison of Bioanalytical Techniques for 13-HODE Analysis
| Technique | Principle | Advantages for 13-HODE Research | Limitations |
| LC-MS/UPLC-MS | Separation by liquid chromatography, detection by mass spectrometry. | High sensitivity and specificity, simpler sample preparation than GC-MS. researchgate.net | Cost of instrumentation. |
| GC-MS | Separation by gas chromatography, detection by mass spectrometry. | High resolution for isomer separation. researchgate.net | Requires chemical derivatization, which can be complex. semanticscholar.orgub.edu |
| Targeted Lipidomics | Quantification of specific, predefined lipids. | High precision and accuracy for hypothesis testing. creative-proteomics.com | Provides a limited view of the overall lipid profile. creative-proteomics.com |
| Untargeted Lipidomics | Comprehensive profiling of all detectable lipids. | Discovery of novel biomarkers and pathways. creative-proteomics.com | Requires validation by targeted methods. creative-proteomics.com |
| Isotope-Labeled Metabolomics | Use of stable isotopes for quantification and flux analysis. | Highly accurate quantification, enables tracing of metabolic pathways. nih.govspringernature.com | Availability and cost of labeled standards. nih.gov |
Application of Established Cell Lines (e.g., NCI-H292, B16a, PC3, HT-29)
Established cell lines are indispensable tools for dissecting the cellular and molecular functions of this compound (13-HODE). These in vitro models allow for controlled experiments to investigate the direct effects of 13-HODE on various cellular processes, including proliferation, apoptosis, adhesion, and signaling.
PC3 (Prostate Cancer): Studies using the PC3 human prostate cancer cell line have been instrumental in linking linoleic acid metabolism to prostate cancer progression. Research has shown that PC3 cells produce significant levels of 13-HODE. nih.gov The presence of 15-lipoxygenase (15-LOX), the enzyme responsible for 13-HODE synthesis, has been confirmed in these cells through Western blot and RT-PCR analysis. nih.gov This endogenous production of 13-HODE in PC3 cells provides a valuable model for investigating its role in prostate tumor biology. nih.govhmdb.ca
HT-29 and RKO (Colon Cancer): The human colon adenocarcinoma cell line HT-29 has been widely used to study the role of 13-HODE in colorectal cancer. In contrast to its proposed pro-proliferative roles in some cancers, studies using HT-29 and RKO colon cancer cells have demonstrated that 13(S)-HODE can inhibit cell proliferation and induce apoptosis. oup.com Treatment of HT-29 and RKO cells with 13(S)-HODE led to a dose-dependent decrease in proliferation and an increase in cell cycle arrest and apoptosis. oup.comresearchgate.net Furthermore, HT-29 cells have been used to show that 13(S)-HODE can down-regulate the expression and activation of peroxisome proliferator-activated receptor-delta (PPAR-δ), a nuclear receptor implicated in colon tumorigenesis. pnas.orgnih.govnih.gov
B16a (Melanoma): The murine melanoma cell line B16a has been used to explore the antagonistic relationship between 13(S)-HODE and another lipoxygenase product, 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE). In B16a cells, 12(S)-HETE promotes the translocation of Protein Kinase C-alpha (PKC-α) to the cell membrane, enhancing cell adhesion. nih.govnih.govpnas.org However, 13(S)-HODE effectively inhibits this 12(S)-HETE-induced PKC-α translocation and subsequent cell adhesion, suggesting a competitive interaction at a G-protein coupled receptor. nih.govnih.govpnas.org This highlights the importance of the balance between different lipoxygenase metabolites in regulating cancer cell behavior.
NCI-H292 (Lung Mucoepidermoid Carcinoma): While specific detailed research focusing on 13-HODE in NCI-H292 cells is less prominent in the provided results, this cell line, like other epithelial cells, expresses lipoxygenases and is a relevant model for studying lipid mediator roles in lung diseases and cancer. Research in other epithelial cells shows that 13-HODE and its hydroperoxide precursor, 13-HPODE, can modulate the expression of cell adhesion molecules, a critical process in inflammation and metastasis. nih.gov
Table 1: Summary of 13-HODE Research in Established Cell Lines
| Cell Line | Cancer Type | Key Research Focus | Selected Findings | Citations |
|---|---|---|---|---|
| PC3 | Prostate Cancer | Endogenous production and role in proliferation. | Produces significant levels of 13-HODE via 15-LOX, linking linoleic acid metabolism to prostate cancer. | nih.govhmdb.ca |
| HT-29 | Colon Cancer | Effects on proliferation, apoptosis, and PPAR-δ signaling. | 13(S)-HODE inhibits proliferation, induces apoptosis, and down-regulates the pro-tumorigenic receptor PPAR-δ. | oup.compnas.orgnih.govnih.govwikipedia.org |
| RKO | Colon Cancer | Effects on proliferation and apoptosis. | 13(S)-HODE decreases cell proliferation in a dose-dependent manner and induces apoptosis. | oup.comresearchgate.net |
| B16a | Melanoma | Antagonistic effects against 12(S)-HETE. | 13(S)-HODE inhibits 12(S)-HETE-induced cell adhesion by blocking PKC-α translocation. | nih.govnih.govpnas.org |
| Caco-2 | Colorectal Adenocarcinoma | Differential effects of 13-HODE enantiomers. | 13(S)-HODE decreases cell growth via PPARγ, while 13(R)-HODE promotes growth via BLT receptors and the COX pathway. | physiology.orgnih.govresearchgate.net |
Co-culture Systems for Intercellular Communication Studies
The tumor microenvironment is a complex ecosystem where cancer cells engage in continuous dialogue with surrounding stromal cells, such as fibroblasts and immune cells. Co-culture systems are advanced in vitro models that mimic these interactions, allowing researchers to study how signaling molecules like 13-HODE mediate this intercellular communication.
For instance, cancer-associated fibroblasts (CAFs) are known to play a critical role in tumor progression by secreting various factors that influence cancer cells. nih.gov Co-culture models of pancreatic cancer cells and fibroblasts have been used to study the reciprocal communication that leads to fibroblast activation and increased tumor cell invasion. nih.gov While not directly investigating 13-HODE, these systems provide a framework for future studies. One could hypothesize a scenario where platelets, upon activation, release 13-HODE, which then acts on adjacent endothelial cells to modulate their adhesiveness, a process critical in both thrombosis and metastasis. nih.gov Similarly, co-cultures of cancer cells and macrophages could elucidate how 13-HODE produced by one cell type affects the phenotype and function of the other, given that macrophages are a primary source of 12/15-lipoxygenase in mice. oncotarget.complos.org These models are essential for understanding how 13-HODE functions as a paracrine signaling molecule within a heterogeneous tissue environment.
Preclinical Animal Models for Investigating this compound Biology
Genetically engineered murine models, particularly those involving the manipulation of the Alox15 gene (the murine homolog of human 15-LOX-1), have been pivotal in understanding the in vivo consequences of altered 13-HODE production.
Alox15 Knockout (KO) Mice: Deletion of the Alox15 gene provides a direct way to study the impact of deficient 13-HODE synthesis. In models of alcoholic liver disease, Alox15 KO mice were protected from alcohol-induced liver injury. nih.gov These mice exhibited significantly reduced levels of hepatic steatosis, oxidative stress, and apoptosis compared to their wild-type counterparts, indicating that the ALOX15/13-HODE signaling axis is a key contributor to the pathology. nih.gov Similarly, in the context of nonalcoholic fatty liver disease, deleting Alox15 in hyperlipidemic mice improved hepatic steatosis and insulin (B600854) resistance. researchgate.net In models of type 1 diabetes, NOD-Alox15null mice showed significant protection from disease development, linked to altered macrophage function and reduced pancreatic islet inflammation. plos.org
Alox15 Knock-in (KI) and Transgenic Mice: Conversely, models that overexpress or have altered Alox15 function are used to study the effects of elevated 13-HODE. Knock-in mice expressing a humanized Alox15 showed significantly elevated plasma levels of 13-HODE. nih.gov Studies using transgenic mice have shown that the role of the 12/15-LOX enzyme in colorectal tumorigenesis is complex, depending on the relative production of its metabolites from arachidonic acid versus linoleic acid. oncotarget.com These models are crucial for validating in vitro findings and dissecting the complex, often contradictory, roles of 13-HODE in different disease contexts in a whole-organism setting.
Xenograft (human tumor cells in immunodeficient mice) and allograft (murine tumor cells in immunocompetent mice) models are mainstays of in vivo cancer research, providing critical platforms to evaluate the role of 13-HODE in tumorigenesis, metastasis, and response to therapy.
Colorectal Cancer: In colorectal cancer research, xenograft models have provided strong in vivo evidence for the anti-tumorigenic role of the 15-LOX-1/13-HODE axis. pnas.orgnih.gov Studies have demonstrated that inducing 15-LOX-1 expression in colorectal cancer cells, which subsequently increases 13-S-HODE production, leads to the suppression of tumor growth in nude mouse xenografts. pnas.orgnih.govnih.gov This effect is mechanistically linked to the downregulation of PPAR-δ, a receptor that promotes colonic tumorigenesis. pnas.orgnih.gov
Pancreatic and Breast Cancer: In contrast, the 15-LOX-1/13(S)-HODE axis appears to promote the growth of other cancers. In animal models of prostate cancer, this pathway supports tumor growth. wikipedia.org Likewise, human breast cancer xenografts require 13-HODE production to proliferate in mice. wikipedia.org Recent studies using xenograft models also suggest that either direct treatment with 13-S-HODE or enhancing its production via ALOX15 expression can suppress cancer cell growth by inhibiting the mTOR signaling pathway. biorxiv.org
These in vivo models are indispensable for confirming the relevance of cellular signaling pathways identified in vitro and for understanding how host factors and the tumor microenvironment modulate the biological activity of 13-HODE. oncotarget.com
Table 2: Summary of 13-HODE Research in Preclinical Animal Models
| Model Type | Research Area | Key Findings | Citations |
|---|---|---|---|
| Alox15 Knockout Mouse | Alcoholic Liver Disease | KO mice are protected from alcohol-induced liver damage, steatosis, and apoptosis. | nih.govresearchgate.net |
| Alox15 Knockout Mouse | Type 1 Diabetes | Deletion of Alox15 protects against diabetes development by altering macrophage function. | plos.org |
| Colorectal Cancer Xenograft | Oncology | Induction of 15-LOX-1/13-S-HODE suppresses tumor growth in vivo, linked to PPAR-δ downregulation. | pnas.orgnih.govnih.gov |
| Breast/Prostate Cancer Xenograft | Oncology | The 15-LOX-1/13(S)-HODE axis can promote tumor growth in certain cancer types. | wikipedia.org |
| General Cancer Xenograft | Oncology | 13-S-HODE or ALOX15 expression can suppress tumor xenograft growth by inhibiting mTOR signaling. | biorxiv.org |
Chemo-Enzymatic Synthesis and Stereoselective Production of this compound for Research
The precise biological functions of 13-HODE are often stereospecific, meaning the (S) and (R) enantiomers can have different or even opposing effects. physiology.orgnih.gov Therefore, the ability to produce stereochemically pure 13-HODE isomers is critical for accurate biological investigation. Chemo-enzymatic synthesis offers an efficient and highly selective method to achieve this.
This approach combines the flexibility of chemical synthesis with the high stereoselectivity of enzymatic reactions. A common strategy involves using a lipoxygenase enzyme, such as soybean lipoxygenase, which acts on linoleic acid to stereospecifically form the hydroperoxy precursor, 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HpODE). wikipedia.orgmdpi.com This intermediate is then chemically reduced (e.g., using sodium borohydride (B1222165) or stannous chloride) to the stable hydroxy derivative, 13(S)-HODE. mdpi.com
Future Directions and Unresolved Questions in 13 Hydroxyeicosatetraenoic Acid Research
Detailed Mapping of 13-Hydroxyeicosatetraenoic Acid-Specific Signaling Networks
The signaling cascades initiated by 13-HODE are intricate and appear to be highly context-dependent. The activation of PPARγ by 13-HODE is a well-established pathway, leading to the transcriptional regulation of target genes involved in lipid metabolism, inflammation, and cell differentiation. wikipedia.orgnih.gov For example, the 13-HODE-mediated activation of PPARγ can stimulate the expression of CD36 and fatty acid-binding protein 4 (FABP4), which are involved in lipid uptake and foam cell formation in atherosclerosis. wikipedia.orgnih.gov
However, evidence for PPAR-independent signaling also exists. A recent study has implicated the mechanistic target of rapamycin (B549165) (mTOR) pathway, showing that 13-S-HODE can directly bind to and inhibit mTOR kinase activity in an ATP-competitive manner, thereby suppressing cancer cell growth. biorxiv.org This finding highlights a crucial link between polyunsaturated fatty acid metabolism and the mTOR signaling axis. biorxiv.org
Future work should aim to create comprehensive maps of 13-HODE-specific signaling networks in different cell types and disease states. This will require a detailed investigation of the downstream effectors of known receptors, as well as the identification of entirely new signaling pathways. Dissecting the crosstalk between PPAR-dependent and -independent pathways will be essential for a complete understanding of how 13-HODE orchestrates complex cellular responses.
Comprehensive Delineation of Stereo-Isomer Specific Biological Activities
13-HODE exists as two primary stereoisomers, 13(S)-HODE and 13(R)-HODE, and their biological activities are not interchangeable. wikipedia.org Many early studies did not distinguish between these isomers, leading to a generalized understanding of "13-HODE" function. However, more recent research has begun to uncover their distinct and sometimes opposing roles.
For example, 13(S)-HODE, but not 13(R)-HODE, is a ligand for PPARγ and has been shown to induce apoptosis in colorectal cancer cells. wikipedia.orgnih.gov In contrast, 13(R)-HODE has been observed to promote cell growth and DNA synthesis in the same cell line under certain conditions. nih.gov The differential effects of these enantiomers are thought to be mediated through different receptors and signaling pathways. nih.gov The balance between the (R) and (S) forms of HODEs in tissues like the intestinal epithelium could be critical for maintaining cellular homeostasis. nih.gov
A systematic and comprehensive comparison of the biological activities of the 13(S)-HODE and 13(R)-HODE enantiomers is a critical next step. This should include a head-to-head comparison of their binding affinities for known and novel receptors, their impact on downstream signaling pathways, and their functional consequences in various in vitro and in vivo models.
| Stereoisomer | Known Biological Activities | Receptor Interactions |
| 13(S)-HODE | Induces apoptosis in colon cancer cells. wikipedia.orgnih.gov Inhibits tumor cell adhesion to endothelium. usbio.netcaymanchem.com Activates PPARγ and PPARβ. wikipedia.orgwikipedia.org Down-regulates PPAR-δ. nih.govnih.gov Inhibits mTOR signaling. biorxiv.org | PPARγ, PPARβ, GPR132 (human), TRPV1 |
| 13(R)-HODE | Promotes cell growth and DNA synthesis in Caco-2 cells. nih.gov Lacks the ability to activate PPARγ in the context of macrophage lipid accumulation. wikipedia.org Weak stimulator of neutrophil chemotaxis. wikipedia.org | TRPV1, BLT receptors nih.gov |
Exploration of this compound as a Preclinical Modulator in Disease Pathways
The growing body of evidence linking 13-HODE to various disease processes positions it as a potential therapeutic target or modulator. Preclinical studies have begun to explore its role in a range of conditions.
In oncology, the 15-lipoxygenase-1 (15-LOX-1)/13-S-HODE axis has been shown to have tumor-suppressive effects in some cancers, such as colon cancer, by inducing apoptosis. wikipedia.orgnih.govnih.gov Conversely, in prostate cancer, this same pathway appears to promote tumor growth. wikipedia.orgnih.gov These seemingly contradictory findings underscore the context-dependent nature of 13-HODE's actions.
In inflammatory conditions like asthma, elevated levels of 13-HODE have been observed in animal models, and administration of 13(S)-HODE can induce airway narrowing. wikipedia.org In atherosclerosis, 13-HODE is a major component of atherosclerotic plaques and is implicated in the transformation of macrophages into foam cells. wikipedia.org
Future preclinical research should focus on a more nuanced investigation of 13-HODE's role in these and other diseases. This will involve the use of sophisticated animal models, including genetic knockout and knock-in models for key enzymes and receptors in the 13-HODE pathway. Such studies will be crucial for validating 13-HODE and its signaling network as viable targets for therapeutic intervention.
Integration with Advanced Multi-Omics and Systems Biology Approaches
To unravel the full complexity of 13-HODE's biological functions, a move towards more integrated, systems-level approaches is necessary. The use of advanced multi-omics technologies, including lipidomics, transcriptomics, proteomics, and metabolomics, will be instrumental in this endeavor.
Lipidomics can provide a detailed, quantitative picture of the production and metabolism of 13-HODE and related lipid mediators in various biological samples. physiology.org Transcriptomic and proteomic analyses can reveal the global changes in gene and protein expression that are induced by 13-HODE, providing insights into the downstream signaling networks. Metabolomics can further elucidate the broader metabolic consequences of 13-HODE signaling.
By integrating these multi-omics datasets using systems biology approaches, researchers can construct comprehensive models of 13-HODE's mechanism of action. This will allow for the identification of key nodes and pathways that are regulated by this lipid mediator and may reveal novel, previously unanticipated functions. Such an integrated approach will be essential for translating our fundamental knowledge of 13-HODE biology into new diagnostic and therapeutic strategies.
Q & A
Q. What experimental approaches are used to distinguish the enzymatic pathways (LOX, PGH synthase, cytochrome P-450) responsible for 13-HETE biosynthesis?
To identify the predominant biosynthetic pathway, researchers can use selective inhibitors:
- 15-LOX inhibition : Nordihydroguaiaretic acid (NDGA) or PD146176 to suppress 15-LOX activity.
- PGH synthase inhibition : Indomethacin or aspirin to block cyclooxygenase activity.
- Cytochrome P-450 inhibition : Ketoconazole or SKF-525A. Post-inhibition, quantify 13-HETE levels via LC-MS/MS and compare to controls. Stereoselectivity of metabolites (e.g., 13(S)-HETE vs. 13(R)-HETE) can further confirm the pathway involved .
Q. How can researchers validate 13-HETE’s role in cancer cell apoptosis and proliferation inhibition?
- In vitro models : Treat cancer cell lines (e.g., colorectal, prostate) with exogenous 13-HETE and measure apoptosis via Annexin V/PI staining or caspase-3 activation.
- PPARγ dependency : Use siRNA knockdown of PPARγ to assess whether 13-HETE’s effects are receptor-mediated.
- Dose-response studies : Vary 13-HETE concentrations (0.1–50 µM) to establish EC50 values for antiproliferative effects (e.g., MTT assays) .
Q. What methods ensure accurate quantification of 13-HETE in biological samples?
- Sample preparation : Solid-phase extraction (SPE) with C18 columns to isolate lipids.
- Analytical validation : Use deuterated internal standards (e.g., d8-13-HETE) for LC-MS/MS calibration.
- Quality control : Include blank matrices to rule out contamination and spike recovery tests (85–115% acceptable) .
Advanced Research Questions
Q. How do conflicting findings about 13-HETE’s pro- or anti-tumor effects arise, and how can they be resolved?
Discrepancies may stem from:
- Cell-type specificity : Test 13-HETE in multiple cancer models (e.g., epithelial vs. mesenchymal origins).
- Microenvironmental factors : Co-culture with stromal cells or vary oxygen levels (hypoxia vs. normoxia) to mimic in vivo conditions.
- Metabolite stability : Assess 13-HETE degradation kinetics using radiolabeled tracers (³H-AA) .
Q. What strategies identify 13-HETE’s interaction partners in PPARγ signaling?
- Pull-down assays : Use biotinylated 13-HETE to capture binding proteins in nuclear extracts.
- Transcriptomic profiling : RNA-seq of PPARγ-responsive genes (e.g., CD36, ADIPOQ) after 13-HETE treatment.
- Competitive binding assays : Co-incubate with rosiglitazone (PPARγ agonist) to confirm receptor specificity .
Q. How can researchers model 13-HETE’s crosstalk with other eicosanoid pathways (e.g., COX-2 or CYP450)?
- Pharmacological modulation : Combine 15-LOX inhibitors with COX-2 inhibitors (e.g., celecoxib) to study compensatory pathways.
- Metabolomics : Profile AA metabolites via untargeted LC-MS to identify pathway shifts.
- In vivo models : Use transgenic mice (e.g., 15-LOX-1 knockout) to assess systemic effects .
Methodological and Reproducibility Considerations
Q. What steps mitigate variability in 13-HETE studies due to enzymatic source differences?
- Standardized enzyme sources : Use recombinant human 15-LOX-1 instead of tissue homogenates.
- Activity assays : Pre-test enzyme activity with arachidonic acid (AA) substrate (e.g., UV absorbance at 235 nm for conjugated dienes).
- Inter-lab validation : Share protocols via platforms like Protocols.io to harmonize methods .
Q. How should researchers address contradictory data on 13-HETE’s PPARγ activation potency?
- Dose-response curves : Compare EC50 values across studies (typical range: 1–20 µM).
- Cell-free systems : Use PPARγ ligand-binding domain (LBD) assays to eliminate cellular context effects.
- Meta-analysis : Pool data from ≥5 independent studies to assess effect size heterogeneity .
Q. What frameworks support robust experimental design for longitudinal 13-HETE studies?
- Time-course experiments : Collect samples at 0, 6, 12, 24, and 48 hours post-treatment.
- In vivo imaging : Track 13-HETE distribution in xenograft models using fluorescent probes (e.g., BODIPY-labeled analogs).
- Data archiving : Deposit raw datasets in repositories like MetaboLights for transparency .
Data Analysis and Presentation Standards
Q. How to statistically analyze 13-HETE’s dose-dependent effects on apoptosis?
Q. What criteria determine inclusion/exclusion of 13-HETE data in meta-analyses?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
